molecular formula C19H16N2O2 B1596306 2'-(2-Methylbenzoyl)-2-naphthohydrazide CAS No. 83803-94-5

2'-(2-Methylbenzoyl)-2-naphthohydrazide

Cat. No.: B1596306
CAS No.: 83803-94-5
M. Wt: 304.3 g/mol
InChI Key: PLZLECZNFLCRPC-UHFFFAOYSA-N
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Description

Evolution and Significance of Hydrazide-Based Compounds in Chemical Sciences

The hydrazide functional group, characterized by a nitrogen-nitrogen single bond with at least one acyl substituent, is a cornerstone in the field of organic and medicinal chemistry. nih.gov The journey of hydrazide chemistry gained significant momentum with the discovery of the antitubercular properties of isonicotinic acid hydrazide (isoniazid). This pivotal discovery spurred extensive research into a vast array of hydrazide derivatives, revealing a remarkable diversity of chemical reactivity and biological activities.

Hydrazides have proven to be invaluable synthons, or building blocks, for the creation of a wide range of heterocyclic compounds, including oxadiazoles, thiadiazoles, and triazoles. researchgate.net The reactivity of the hydrazide moiety allows for its transformation into various other functional groups, making it a versatile tool for synthetic chemists. researchgate.net Beyond their role as synthetic intermediates, hydrazide derivatives have demonstrated a broad spectrum of applications, including as pharmaceuticals, agrochemicals, and materials for various industrial purposes. researchgate.net Their ability to form stable complexes with metal ions has also led to their use in the development of chemosensors and catalysts. evitachem.com The continued exploration of hydrazide chemistry is driven by the quest for novel compounds with enhanced and specific functionalities.

Structural Characteristics and Chemical Classification of 2'-(2-Methylbenzoyl)-2-naphthohydrazide

This compound is a member of the N,N'-diacylhydrazine subclass of hydrazides. Its chemical structure is composed of three key components: a naphthalene (B1677914) ring, a hydrazide linker, and a 2-methylbenzoyl group. The systematic name indicates that a 2-naphthoyl group and a 2-methylbenzoyl group are attached to the two nitrogen atoms of a hydrazine (B178648) molecule.

The synthesis of this compound would typically be a two-step process. The first step involves the hydrazinolysis of a 2-naphthoic acid derivative, such as methyl 2-naphthoate (B1225688), with hydrazine hydrate (B1144303) to form 2-naphthohydrazide (B185666). smolecule.com This intermediate is then acylated in the second step by reacting it with 2-methylbenzoyl chloride in the presence of a suitable base to yield the final product. google.comresearchgate.net

The structural characteristics of this compound can be elucidated through various spectroscopic techniques.

Spectroscopic Technique Expected Observations for this compound
FTIR Spectroscopy The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the hydrazide linkage, typically in the region of 3200-3400 cm⁻¹. Strong absorption bands corresponding to the C=O (amide I) stretching of the two carbonyl groups would be observed around 1630-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the naphthalene and benzene (B151609) rings would also be present. researchgate.netrsc.org
¹H NMR Spectroscopy In the proton NMR spectrum, distinct signals for the aromatic protons of the naphthalene and 2-methylbenzoyl moieties would be observed in the downfield region (typically δ 7.0-8.5 ppm). A singlet for the methyl group protons on the benzoyl ring would appear in the upfield region (around δ 2.5 ppm). The N-H protons of the hydrazide group would likely appear as broad singlets, with their chemical shifts being sensitive to the solvent and concentration. researchgate.netnih.gov
¹³C NMR Spectroscopy The carbon-13 NMR spectrum would show signals for the carbonyl carbons in the range of δ 160-175 ppm. The aromatic carbons of the naphthalene and benzene rings would resonate in the δ 120-150 ppm region. The methyl carbon would give a signal in the upfield region of the spectrum. nih.govacs.org
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the N-N bond and the amide bonds, yielding characteristic fragment ions of the 2-naphthoyl and 2-methylbenzoyl moieties. nih.govresearchgate.net

Overview of Current Research Trajectories Involving Naphthohydrazide Derivatives

Current research on naphthohydrazide derivatives is vibrant and multifaceted, exploring their potential in various scientific domains. A significant area of investigation is their application as chemosensors. For instance, derivatives of 3-hydroxy-2-naphthohydrazide (B1221801) have been developed as selective and sensitive chemosensors for the detection of cyanide ions. rsc.org The interaction with the analyte induces a noticeable color change, making them suitable for practical applications such as test strips. rsc.org

Furthermore, the synthesis of novel naphthohydrazide derivatives continues to be a focal point for discovering compounds with potent biological activities. Researchers are actively synthesizing and evaluating new derivatives for their antimicrobial, antifungal, and other pharmacological properties. researchgate.net The modification of the basic naphthohydrazide scaffold by introducing different substituents allows for the fine-tuning of their biological profiles. The structures of these novel compounds are typically confirmed using a combination of spectroscopic methods and, in some cases, single-crystal X-ray diffraction. researchgate.net These studies pave the way for the development of new therapeutic agents and other functional molecules.

Properties

IUPAC Name

N'-(2-methylbenzoyl)naphthalene-2-carbohydrazide
Source PubChem
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InChI

InChI=1S/C19H16N2O2/c1-13-6-2-5-9-17(13)19(23)21-20-18(22)16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PLZLECZNFLCRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H16N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID80232680
Record name 2'-(2-Methylbenzoyl)-2-naphthohydrazide
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Molecular Weight

304.3 g/mol
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CAS No.

83803-94-5
Record name 2-Naphthalenecarboxylic acid, 2-(2-methylbenzoyl)hydrazide
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Record name 2'-(2-Methylbenzoyl)-2-naphthohydrazide
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Record name 2'-(2-Methylbenzoyl)-2-naphthohydrazide
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Record name 2'-(2-methylbenzoyl)-2-naphthohydrazide
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Synthetic Methodologies and Chemical Transformations of 2 2 Methylbenzoyl 2 Naphthohydrazide

Synthetic Routes for the Preparation of 2'-(2-Methylbenzoyl)-2-naphthohydrazide

The principal method for the synthesis of this compound involves the condensation of a 2-naphthoyl derivative with a 2-methylbenzoyl derivative. A common and effective approach is the reaction between 2-naphthohydrazide (B185666) and 2-methylbenzoyl chloride.

Condensation Reactions and Optimized Reaction Conditions

The synthesis of N,N'-diacylhydrazines is typically achieved through the coupling of acyl chlorides with carbohydrazides. researchgate.net In the case of this compound, the reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of 2-naphthohydrazide on the electrophilic carbonyl carbon of 2-methylbenzoyl chloride.

The reaction is generally carried out in a suitable solvent, such as chloroform (B151607) or tetrahydrofuran, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid formed during the reaction. mdpi.com The reaction temperature can be controlled to manage the reaction rate and minimize side products, typically starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature. mdpi.com

Recent advancements in synthetic methodologies have explored the use of microwave irradiation to accelerate the synthesis of hydrazide derivatives. researchgate.netresearchgate.net This technique can significantly reduce reaction times and, in some cases, improve yields by providing uniform and rapid heating. researchgate.net

Table 1: Hypothetical Optimized Reaction Conditions for the Synthesis of this compound

ParameterConventional HeatingMicrowave Irradiation
Reactants 2-Naphthohydrazide, 2-Methylbenzoyl chloride2-Naphthohydrazide, 2-Methylbenzoyl chloride
Solvent TetrahydrofuranTetrahydrofuran (or solvent-free)
Catalyst/Base TriethylamineTriethylamine (or none)
Temperature 0 °C to Room Temperature80-120 °C
Reaction Time 6-12 hours5-15 minutes
Yield Moderate to GoodGood to Excellent
Disclaimer: This table presents hypothetical data based on typical conditions for similar reactions, as specific experimental data for this compound is not available in the searched literature.

Purification Strategies and Yield Optimization

Following the condensation reaction, the crude product is typically isolated by filtration to remove any precipitated salts (e.g., triethylammonium (B8662869) chloride). The filtrate is then concentrated to yield the crude this compound.

Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to obtain a crystalline solid. nih.govimpactfactor.org The purity of the final product can be assessed by standard analytical techniques, including thin-layer chromatography (TLC), melting point determination, and spectroscopic methods (FT-IR, NMR, and Mass Spectrometry).

To optimize the yield, several factors can be fine-tuned. These include the stoichiometry of the reactants, the choice of solvent and base, the reaction temperature, and the reaction time. A slight excess of the acyl chloride may be used to ensure complete consumption of the hydrazide starting material.

Derivatization and Analogue Synthesis Strategies

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues with potentially tailored properties.

Introduction of Substituents on Naphthalene (B1677914) and Benzoyl Moieties

The naphthalene and benzoyl rings can be functionalized with a variety of substituents to explore structure-activity relationships. This can be achieved either by starting with appropriately substituted precursors (e.g., substituted 2-naphthoic acids or substituted 2-methylbenzoyl chlorides) or by direct electrophilic substitution on the aromatic rings of the parent molecule, where feasible. The introduction of electron-donating or electron-withdrawing groups can influence the electronic properties and, consequently, the chemical reactivity and biological activity of the resulting analogues.

Chemical Modifications at the Hydrazide Linkage

The hydrazide linkage itself provides opportunities for further chemical transformations. The secondary amine proton can be deprotonated with a suitable base, and the resulting anion can be alkylated or acylated to introduce a third substituent on the nitrogen atoms. nih.gov These modifications can significantly alter the conformational flexibility and hydrogen bonding capabilities of the molecule.

Mechanistic Insights into Synthesis Reactions

The formation of this compound via the condensation of 2-naphthohydrazide and 2-methylbenzoyl chloride follows a nucleophilic acyl substitution mechanism.

The reaction is initiated by the nucleophilic attack of the more nucleophilic terminal nitrogen atom of 2-naphthohydrazide on the carbonyl carbon of 2-methylbenzoyl chloride. This step forms a tetrahedral intermediate. The presence of a base facilitates the deprotonation of the attacking nitrogen atom, enhancing its nucleophilicity.

Subsequently, the tetrahedral intermediate collapses, leading to the expulsion of the chloride leaving group and the formation of the N-C bond of the final product. The base present in the reaction mixture neutralizes the liberated hydrochloric acid.

Computational studies on similar N-acylhydrazone formations have been used to analyze the molecular structure, electronic properties, and stability of these compounds. Such analyses can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity of the molecule.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Molecular Structure Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of newly synthesized compounds. ontosight.ai For 2'-(2-Methylbenzoyl)-2-naphthohydrazide, a series of spectroscopic experiments were conducted to verify its identity and provide insights into its electronic and vibrational properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H and ¹³C NMR spectra would provide precise information on the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) and methylbenzoyl rings, as well as for the methyl and hydrazide protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the different fragments of the molecule.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon atoms in the molecule, including the carbonyl and aromatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Note: The following table is a generalized prediction based on known chemical shift ranges for similar functional groups and is not based on reported experimental data for the specific compound.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Naphthyl-H7.5 - 8.5125 - 135
Benzoyl-H7.2 - 7.8128 - 140
NH9.0 - 11.0N/A
CH₃2.3 - 2.619 - 22
C=ON/A165 - 175

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govmdpi.com

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. For instance, the N-H stretching vibration of the hydrazide group is typically observed in the region of 3100-3300 cm⁻¹. The C=O stretching of the amide group would appear as a strong band around 1640-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C skeletal framework would give rise to distinct Raman signals. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands

Note: The following table is a generalized prediction based on known absorption ranges for similar functional groups and is not based on reported experimental data for the specific compound.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-HStretch3100 - 3300
C-H (aromatic)Stretch3000 - 3100
C-H (methyl)Stretch2850 - 3000
C=O (amide)Stretch1640 - 1680
C=C (aromatic)Stretch1450 - 1600
N-HBend1500 - 1550

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. ontosight.ai High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₁₉H₁₆N₂O₂). The fragmentation pattern observed in the mass spectrum would reveal characteristic losses of fragments, such as the methylbenzoyl or naphthoyl groups, further corroborating the proposed structure.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic naphthalene and benzoyl rings. The conjugation between these systems through the hydrazide linkage would influence the position and intensity of these absorption maxima.

Single Crystal X-ray Diffraction Analysis

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, single-crystal X-ray diffraction provides the most definitive evidence of the three-dimensional structure of a molecule in the solid state. eurjchem.com

By successfully growing a single crystal of this compound, X-ray diffraction analysis can be performed to determine its precise molecular geometry. This technique would yield accurate bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the hydrazide N-H and C=O groups, which stabilize the crystal structure. nih.govnih.gov Such an analysis would provide an unambiguous confirmation of the compound's constitution and conformation.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In addition to hydrogen bonding, π-π stacking interactions are expected to play a crucial role in the crystal structure of this compound, owing to the presence of the naphthalene and methylbenzoyl aromatic systems. The relative orientation and offset of these rings determine the strength and nature of the stacking. In analogous crystal structures of aromatic hydrazides, parallel-displaced or T-shaped π-π interactions are frequently observed, contributing significantly to the stabilization of the crystal lattice. The interplay between hydrogen bonding and π-π stacking creates a synergistic effect that results in a densely packed and stable crystalline form. The specific motifs can vary, leading to different polymorphic forms of the compound.

Interaction TypePotential Participating GroupsExpected Motifs
Hydrogen BondingAmide (N-H), Carbonyl (C=O)Chains, Sheets, Dimers
π-π StackingNaphthalene Ring, Benzoyl RingParallel-displaced, T-shaped

Identification of Conformational Isomers in the Solid State

The conformational flexibility of the this compound molecule, particularly around the C-N and N-N single bonds of the hydrazide linker, allows for the existence of different conformational isomers. It is plausible that multiple conformers could co-exist within the same crystal lattice or that different crystalline forms (polymorphs) could capture distinct conformers. In the solid state, the observation of more than one molecule in the asymmetric unit of the crystal is often an indicator of conformational isomerism.

For example, in a related compound, 2-hydroxy-N′-(2-methoxynaphthylidene)benzohydrazide, two independent molecules were found in the asymmetric unit, each exhibiting a different dihedral angle between the naphthyl and benzene (B151609) ring systems. mdpi.com This highlights the potential for such isomerism in this compound. The specific conformation adopted in the solid state is a result of a delicate balance between intramolecular steric effects and the stabilizing forces of intermolecular interactions within the crystal. The orientation of the 2-methylbenzoyl group relative to the naphthalene moiety is a key conformational variable.

Conformational FeatureDescriptionPotential Impact
Torsion around C-N bondRotation of the benzoyl groupInfluences intramolecular hydrogen bonding and steric hindrance
Torsion around N-N bondRotation of the naphthoyl groupAffects the overall shape and packing efficiency
Torsion around C-C bondOrientation of the methyl groupMinor steric influence on adjacent groups

Conformational Dynamics and Energy Landscape Assessment

Beyond the static picture provided by crystallography, the conformational dynamics of this compound are essential for a complete understanding of its behavior. The energy landscape of the molecule describes the relative energies of its different possible conformations and the energy barriers to their interconversion.

Computational modeling techniques, such as Density Functional Theory (DFT), are powerful tools for exploring this energy landscape. By systematically rotating the key dihedral angles of the hydrazide linkage, a potential energy surface can be mapped out. This would likely reveal several low-energy minima corresponding to stable conformers, separated by energy barriers. The height of these barriers dictates the rate of interconversion between conformers. For flexible molecules like this, the energy differences between conformers can be small, suggesting that multiple conformations could be accessible at room temperature in solution. Understanding these dynamics is crucial as the conformational state can influence the compound's properties and interactions.

In-Depth Analysis of this compound Reveals Research Gap in Coordination Chemistry

A comprehensive review of scientific literature reveals a significant gap in the documented coordination chemistry of the compound this compound. Despite extensive searches of chemical databases and scholarly articles, no specific studies detailing the synthesis, characterization, or coordination behavior of its metal complexes could be identified. This indicates that the interaction of this particular hydrazide with metal ions remains an unexplored area of chemical research.

While the broader class of aroylhydrazones, to which this compound belongs, is well-known for its versatile ligating properties, specific experimental data for this compound is absent from the public domain. Aroylhydrazones, in general, are recognized for their ability to coordinate with a wide array of metal ions through various modes, often involving the carbonyl oxygen and the imine nitrogen atoms. The potential for keto-enol tautomerism in these ligands further diversifies their coordination geometries.

However, without specific research on this compound, any discussion of its chelation sites, donor atom preferences, the impact of tautomerism on its coordination, or the nature of its potential metal complexes would be purely speculative. Such conjecture would not adhere to the principles of scientific accuracy.

The absence of published data prevents the construction of an article based on the requested detailed outline, which includes:

Ligand Behavior and Coordination Modes: Investigation of chelation sites, donor atom preferences, and the impact of tautomerism.

Synthesis and Characterization of Metal Complexes: Details on complexation with divalent (Cu(II), Ni(II), Co(II), Zn(II)), trivalent (Fe(III), Al(III), Ru(III)), and other metal ions (VO(II), UO2(II), Pd(II), Pb(II), Hg(II), Cd(II)).

Therefore, it must be concluded that the coordination chemistry of this compound is a novel and uninvestigated field. This presents a unique opportunity for new research to synthesize and characterize its metal complexes, thereby expanding the scientific understanding of hydrazone-based ligands.

Coordination Chemistry and Metal Complexation Studies

Synthesis and Characterization of Metal Complexes with Transition Metal Ions

Elemental Analysis and Thermogravimetric Analysis of Complexes

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized metal complexes. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed stoichiometry of the complex, such as 1:1 or 1:2 (metal:ligand). This analysis is crucial for confirming the composition of the newly formed compounds. nih.gov

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the metal complexes and can indicate the presence of coordinated or lattice water molecules. The decomposition of the complex is observed as a function of temperature. For instance, an initial weight loss at a lower temperature range (e.g., 100-200 °C) often corresponds to the loss of water molecules. researchgate.net Subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand, ultimately leaving a metal oxide residue. mdpi.com The analysis of the decomposition pattern helps in understanding the thermal stability of the chelate structure.

Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Complexes

The magnetic properties of paramagnetic complexes of 2'-(2-Methylbenzoyl)-2-naphthohydrazide are of significant interest as they provide insights into the electronic structure and the nature of interactions between metal centers. samipubco.comresearchgate.netnih.gov

Magnetic Susceptibility: Magnetic susceptibility measurements at different temperatures are used to determine the effective magnetic moment (μeff) of the complexes. For mononuclear high-spin complexes, the magnetic moment can indicate the number of unpaired electrons and thus the oxidation state and spin state of the central metal ion. mdpi.com For example, a magnetic moment of around 1.73 B.M. is characteristic of a one-unpaired electron system, typical for Cu(II) complexes. For polynuclear complexes, temperature-dependent magnetic susceptibility studies can reveal the nature and magnitude of magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the metal centers. doi.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a sensitive technique for studying paramagnetic species. nih.gov For complexes in the solid state or in frozen solution, the EPR spectrum can provide detailed information about the electronic environment of the metal ion. The principal g-values (gx, gy, gz) and hyperfine coupling constants (A) can be extracted from the spectrum. These parameters are indicative of the symmetry of the ligand field around the metal ion and the degree of covalency in the metal-ligand bonds. researchgate.net In cases of dimeric or polymeric complexes with magnetic interactions, the EPR spectrum may show features characteristic of coupled spins.

Parameter Information Obtained
g-values Symmetry of the ligand field, nature of the ground state orbital of the unpaired electron.
Hyperfine Coupling (A) Covalency of the metal-ligand bond, interaction of the electron spin with the nuclear spin.
Zero-Field Splitting (D, E) Magnitude of the separation of spin sublevels in the absence of an external magnetic field.

Structural Analysis of Metal Complexes by X-ray Crystallography

X-ray diffraction analysis of suitable single crystals of this compound complexes can unambiguously determine the coordination number and geometry of the central metal ion. Common coordination geometries for transition metal complexes include octahedral, tetrahedral, square planar, and square pyramidal. mdpi.com The crystallographic data also confirms the stoichiometry of the complex, revealing the metal-to-ligand ratio. mdpi.com It can also elucidate whether the ligand coordinates in its keto or enol form and identify the specific donor atoms involved in chelation. mdpi.com

In the solid state, individual complex molecules can self-assemble through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces to form supramolecular architectures. eurjchem.com If this compound and a suitable metal ion form a metal-organic framework (MOF), X-ray crystallography is essential to characterize its structure. rsc.orgnih.gov This would involve determining the connectivity of the metal nodes and organic linkers, the dimensionality of the framework (1D, 2D, or 3D), and the size and shape of any pores or channels within the structure. frontiersin.org The study of these supramolecular interactions is crucial for understanding the crystal packing and the resulting properties of the material.

Magnetic Properties of Metal Complexes

Analysis of Exchange Coupling Interactions

Exchange coupling is a quantum mechanical effect that describes the interaction between the magnetic moments of unpaired electrons on adjacent metal ions within a multinuclear coordination complex. This interaction is mediated by the bridging ligands that connect the metal centers. The nature of the exchange can be either ferromagnetic, where the electron spins align in parallel, or antiferromagnetic, where they align in an anti-parallel fashion.

The strength and sign of the exchange coupling are highly dependent on several factors, including:

The nature of the metal ions.

The geometry of the coordination sphere.

The distance between the metal centers.

The nature of the bridging ligand and the specific atoms that mediate the interaction.

Studying these interactions is crucial for designing molecular magnets and understanding the fundamental magnetic properties of materials.

Investigation of Magneto-Caloric Effects

The magneto-caloric effect (MCE) is a phenomenon in which a magnetic material undergoes a change in temperature upon the application or removal of an external magnetic field under adiabatic conditions. tu-darmstadt.de This effect is the basis for magnetic refrigeration, an emerging cooling technology that is potentially more energy-efficient and environmentally friendly than conventional gas-compression refrigeration. tu-darmstadt.desemanticscholar.org

The MCE arises from the change in the magnetic entropy of a material. tu-darmstadt.de When a magnetic field is applied, the magnetic moments within the material align, leading to a decrease in magnetic entropy. tu-darmstadt.de If this process is done adiabatically (without heat exchange with the surroundings), the material's total entropy remains constant, causing an increase in the lattice vibrational entropy, which manifests as a warming of the material. tu-darmstadt.de The subsequent removal of the magnetic field reverses the process, causing the material to cool. tu-darmstadt.de

The magnitude of the MCE is typically largest near a magnetic phase transition, such as the Curie temperature for ferromagnetic materials. tu-darmstadt.de Research in this area focuses on discovering and developing materials, often coordination complexes of rare-earth elements like Gadolinium (Gd), that exhibit a large MCE at various temperature ranges. rsc.orgmdpi.com

As no specific data for this compound could be located, a table of mentioned compounds is not applicable.

Biological Activity Research: in Vitro and in Silico Investigations

Antimicrobial Efficacy Studies

The hydrazide-hydrazone class of compounds is one of the most frequently investigated for antimicrobial properties, with many derivatives showing high activity, even against drug-resistant strains. impactfactor.orgnih.gov

Studies on various naphthohydrazide and benzohydrazide (B10538) derivatives demonstrate a broad range of antibacterial action. For instance, a novel series of naphthalimide hydrazide derivatives showed potent activity against the Gram-negative pathogen Acinetobacter baumannii, including carbapenem-resistant strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 μg/mL. nih.govrsc.org Certain compounds in this series exhibited MICs between 0.5 and 1 μg/mL. nih.govrsc.org

Derivatives of 3-hydroxy-2-naphthoic acid hydrazide have also shown significant antibacterial activity when tested against various bacterial strains. researchgate.net Similarly, other hydrazone derivatives have displayed very strong activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov For example, some pyrimidine (B1678525) derivatives of hydrazones recorded MIC values as low as 0.08–1 µg/ml against certain bacterial strains. nih.gov The antibacterial efficacy can be influenced by various substituents on the aromatic rings. mdpi.comnih.gov

Table 1: In Vitro Antibacterial Activity of Structurally Related Hydrazide Derivatives

Compound ClassBacterial StrainActivity (MIC)Reference
Naphthalimide Hydrazide DerivativesAcinetobacter baumannii (Carbapenem-resistant)0.5 - 16 µg/mL nih.govrsc.org
Naphthalimide Hydrazide Derivatives (compounds 5b-5e)A. baumannii (Carbapenem-resistant)0.5 - 1 µg/mL rsc.org
Hydrazide-hydrazones of Nicotinic Acid (compounds 33, 34)Pseudomonas aeruginosa0.19 - 0.22 µg/mL nih.gov
1,2-Dihydropyrimidine Hydrazone Derivatives (compound 21)Micrococcus luteus0.08 µg/mL nih.gov
Hydrazide Hydrazone Derivative (compound 5f)E. coli, K. pneumoniae2.5 mg/mL mdpi.com

The antifungal potential of hydrazone derivatives is well-documented. nih.gov Naphthoquinone derivatives, which share the naphthalene (B1677914) core, have demonstrated notable antifungal effects. For instance, shikonin, a naphthoquinone, was found to be more potent than fluconazole (B54011) against Candida krusei and Saccharomyces cerevisiae.

Studies on new naphtho-triazolo-thiadiazin derivatives revealed good antifungal activity against Candida albicans, C. tropicalis, C. krusei, and C. glabrata, with some compounds showing higher potency than the reference drug fluconazole. umsha.ac.ir Furthermore, a broad study of 52 N'-phenylhydrazides identified several compounds with significant activity against both fluconazole-sensitive and fluconazole-resistant strains of C. albicans, with some MIC values under 4 µg/mL. researchgate.net Hydrazine-based compounds have also shown rapid fungicidal activity against C. albicans, including drug-resistant clinical isolates, and were effective at inhibiting biofilm formation. nih.gov

Table 2: In Vitro Antifungal Activity of Structurally Related Compounds

Compound ClassFungal StrainActivity (MIC)Reference
Shikonin (Naphthoquinone)Candida krusei4 µg/mL
Shikonin (Naphthoquinone)Saccharomyces cerevisiae4 µg/mL
Naphtho-triazolo-thiadiazin DerivativesCandida speciesComparable or better than Fluconazole umsha.ac.ir
N'-PhenylhydrazidesCandida albicans (Fluconazole-resistant)< 4 µg/mL researchgate.net
Hydrazine-based Pyrrolidine-2-oneCandida albicans9.6 µg/mL nih.gov

The mechanism of antimicrobial action for hydrazide derivatives is multifaceted and can involve several cellular targets. jocpr.com The core hydrazide structure is believed to be crucial for these biological effects. jocpr.com One proposed mechanism involves the inhibition of microbial growth by affecting the integrity of the cell wall and cell membrane. mdpi.com For some derivatives, the mode of action is thought to be similar to that of nalidixic acid, which inhibits the A subunit of bacterial DNA gyrase, thereby blocking DNA replication. nih.gov Another study suggested that the antibacterial potency of certain hydrazide-hydrazones may be linked to strong binding interactions within the DNA gyrase active site. The azomethine group (-N=CH-) present in these compounds is often implicated as a key pharmacophore responsible for their antimicrobial activity. mdpi.com

Antiproliferative and Antitumor Activity Research

The anticancer potential of hydrazide-hydrazones and related naphthyl derivatives is an active area of research, with many compounds demonstrating significant cytotoxicity against various cancer cell lines. thepharmajournal.com

While no data exists for 2'-(2-Methylbenzoyl)-2-naphthohydrazide, a closely related compound, 2-methylbenzylidene benzohydrazide , has been evaluated for its cytotoxic activity against Cancer Stem Cells (CSCs). This compound demonstrated very strong cytotoxicity with a half-maximal inhibitory concentration (IC₅₀) of 0.034 µg/mL . innovareacademics.ininnovareacademics.in This suggests that the 2-methyl substitution on the benzylidene ring contributes significantly to its potent antiproliferative effect. innovareacademics.in

Other related benzohydrazide and naphthyl derivatives have also shown promising anticancer activities. Salicylaldehyde benzoylhydrazones displayed potent activity against leukemic cell lines, with some analogs showing IC₅₀ values in the low micro- and nanomolar ranges. mdpi.comnih.gov Naphthyridine derivatives containing a C-2 naphthyl ring were found to be potent against HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) cell lines, with IC₅₀ values as low as 0.1 µM. nih.gov Similarly, various naphthalimide derivatives have shown effective antiproliferative activities against multiple cancer cell lines, with IC₅₀ values ranging from 1.5 to 19.1 μM. nih.gov

Table 3: In Vitro Cytotoxicity of Structurally Related Hydrazide and Naphthyl Derivatives

Compound/ClassCancer Cell LineActivity (IC₅₀)Reference
2-Methylbenzylidene BenzohydrazideCancer Stem Cells (CSCs)0.034 µg/mL innovareacademics.ininnovareacademics.in
N'-(E-benzylidene) BenzohydrazideMDA-MB-231 (Breast Cancer)482 µM researchgate.net
Naphthyridine Derivative (Compound 16)HL-60 (Leukemia)0.1 µM nih.gov
Naphthyridine Derivative (Compound 16)HeLa (Cervical Cancer)0.7 µM nih.gov
Naphthalimide DerivativesVarious Cancer Cell Lines1.5 - 19.1 µM nih.gov
Salicylaldehyde BenzoylhydrazonesLeukemia Cell LinesLow µM to nM range mdpi.comnih.gov
3-Formylchromone Benzoylhydrazone Metal ComplexesMDA-MB231 (Breast), OVCAR-8 (Ovarian)0.87 - 1.0 µM researchgate.net

DNA is a primary target for many anticancer and antimicrobial agents. cmjpublishers.com Small molecules like hydrazide derivatives can interact with DNA through non-covalent binding or by inducing cleavage of the DNA strands. cmjpublishers.com

Studies on pyridine-4-carbohydrazide derivatives have confirmed their ability to bind to the minor groove of DNA, with binding constants (Kb) in the range of 6.3×10⁴ to 7.4×10⁴ M⁻¹, indicating spontaneous and stable interactions. cmjpublishers.com Ruthenium complexes appended with a naphthyl group have also been shown to interact strongly with DNA, primarily through an intercalation mode, where the planar naphthyl ring inserts between the DNA base pairs. nih.gov

Furthermore, some of these compounds can induce DNA cleavage, often through the generation of reactive oxygen species (ROS) like singlet oxygen, especially upon photoactivation. nih.govmdpi.com For example, certain naphthyl-appended ruthenium complexes, when irradiated with light, effectively cleave plasmid DNA. nih.gov The ability of a compound to both bind and cleave DNA is a significant mechanism for its cytotoxic effects. researchgate.net

Influence on Key Biological Targets and Cellular Pathways

While direct studies on the influence of this compound on specific cellular pathways are limited, research on related hydrazide compounds provides valuable insights into its potential mechanisms of action.

Hydrazide derivatives have been shown to induce apoptosis, or programmed cell death, a critical process in cancer therapy. This is often mediated through the modulation of key regulatory proteins. For instance, studies on novel hydrazide compounds have demonstrated an increased Bax/Bcl-2 ratio and cleavage of caspase-3, suggesting that apoptosis is induced through a caspase- and mitochondrial-dependent pathway. nih.gov The p53 tumor suppressor protein is another critical regulator of apoptosis and the cell cycle. nih.gov Following cellular stress, such as DNA damage, p53 can be stabilized, leading to cell cycle arrest or apoptosis. nih.gov The interaction between p53 and the Bcl-2 family of proteins is crucial in this process. nih.gov

Furthermore, some quinoline-based hydrazide derivatives have been found to cause cell cycle arrest at the G1 phase, accompanied by an upregulation of the p27kip1 protein, which is involved in regulating the transition from the G0 to the S phase of the cell cycle. mdpi.com

Topoisomerases are essential enzymes involved in DNA replication and transcription, making them key targets for anticancer drugs. nih.gov While direct evidence for this compound is not available, the broader class of quinone-containing compounds, which share some structural similarities with the naphthyl moiety, are known to exhibit anticancer activity, with some acting as topoisomerase inhibitors. mdpi.com

Anti-inflammatory Properties

The anti-inflammatory potential of hydrazide derivatives is a significant area of research. nih.gov Investigations into novel naphthyl-N-acylhydrazone derivatives have shown significant anti-inflammatory effects in in vivo models, where they reduced leukocyte migration and the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). researchgate.net In vitro studies using lipopolysaccharide (LPS)-activated macrophage cell lines further confirmed that these compounds could inhibit the production of nitric oxide (NO), IL-1β, and TNF-α. researchgate.net Similarly, methyl 2-naphthoate (B1225688) derivatives have demonstrated anti-inflammatory activity by inhibiting NO production in LPS-stimulated macrophage cells. researchgate.net

Antioxidant Capacity Assessments

Hydrazide derivatives have been noted for their antioxidant properties. sciencepublishinggroup.com This activity is often attributed to their ability to scavenge free radicals, which are implicated in a variety of disease processes.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the free radical scavenging activity of compounds. mdpi.comnih.govjchr.org In this assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov Numerous studies on various hydrazone derivatives have demonstrated their potential as DPPH radical scavengers. nih.govresearcher.life For example, a series of 2-hydroxy benzyl (B1604629) hydrazide derivatives showed good radical scavenging activity in the DPPH assay. researchgate.net

The antioxidant activity of hydrazone derivatives is closely linked to their chemical structure. The presence of phenolic hydroxyl groups on the aryl ring of benzimidazolehydrazones, for instance, has been shown to be crucial for their radical-scavenging capabilities. nih.gov The position of these hydroxyl groups can significantly impact the antioxidant activity. nih.gov In silico studies on naphthoic acid derivatives have also been used to assess their chemical reactivity and antioxidant potential by examining various physicochemical properties. nih.gov

Enzyme Inhibition Profiling

Beyond their effects on inflammatory and oxidative stress pathways, hydrazide derivatives have been investigated as inhibitors of various enzymes. A series of 3-hydroxy-2-naphthohydrazide-based hydrazones displayed effective inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes. sciencepublishinggroup.com In silico docking studies of these compounds indicated that the hydrazide and the naphthalene-ol groups were vital for binding to the active site of the α-glucosidase enzyme. sciencepublishinggroup.com

Structure-Activity Relationship (SAR) Investigations

While specific SAR studies for this compound are not extensively documented, research on related compounds provides a framework for understanding how structural modifications might influence its biological activity.

For hydrazone derivatives, the nature and position of substituents on the aromatic rings are critical. In a study of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors, the position of a bromo substituent on the benzyl group significantly affected activity. Similarly, for benzimidazole (B57391) hydrazones, the antioxidant activity was found to be dependent on the number and position of hydroxyl groups on the arylidene moiety. nih.gov

In the context of N-benzoyl-2-hydroxybenzamides, modifications to the phenolic ring, the benzoyl ring, and the imide linker all had significant impacts on antiprotozoal activity. nih.gov Computational studies on ortho-substituted naphthoic acids have also been employed to understand the effect of different substituent groups on the molecule's reactivity and potential biological activities. nih.gov The position of a methyl group on the benzoyl ring, as in the case of this compound versus its 4-methyl isomer, would be expected to influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. sciencepublishinggroup.com

Correlating Structural Modulations with Biological Potency

Information regarding the correlation of structural modifications of this compound with its biological potency is not available in the reviewed scientific literature. Studies on related N-benzoyl-2-hydroxybenzamides and 2-hydroxy benzyl hydrazide congeners have demonstrated that substitutions on the benzoyl and benzyl moieties can significantly impact their biological activity. nih.govjchr.org However, without experimental data for this compound, a specific structure-activity relationship analysis cannot be conducted.

Identification of Pharmacophoric Features

The identification of pharmacophoric features requires data from biologically active compounds to build models that define the essential spatial arrangement of atoms or groups necessary for a specific biological interaction. mdpi.comresearchgate.netnih.gov As no biological activity data for this compound has been reported, the development of a pharmacophore model for this specific compound is not possible.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound This compound in the context of chemosensing and analytical chemistry. Research and application data for this particular compound in the development of chemosensors, including its use in the selective and sensitive detection of metal ions or anions, have not been reported in the accessible scientific domain.

Therefore, it is not possible to provide an article structured around the requested outline, as no research findings, data tables, or specific details on its fluorescent or colorimetric sensing mechanisms, detection limits, pH-dependent performance, or applications in environmental and biological diagnostics are available for this compound.

General information on related but distinct compounds, such as other naphthaldehyde or benzoyl hydrazone derivatives, exists within the field of chemosensor research. However, these findings are not directly applicable to the specific molecular structure and properties of this compound.

Applications in Chemosensing and Analytical Chemistry

Design and Validation of Solid-State and Disposable Sensor Platforms

The transition of chemosensors from solution-based assays to practical, field-deployable devices is a critical area of research. For compounds like 2'-(2-Methylbenzoyl)-2-naphthohydrazide, the development of solid-state and disposable sensor platforms is a key step toward real-world applications in environmental monitoring, clinical diagnostics, and industrial process control. While specific research on solid-state sensors incorporating this compound is emerging, the broader class of hydrazone and naphthohydrazide derivatives has shown significant promise in this area. This section will explore the design principles and validation of such platforms, drawing on advancements with structurally related compounds.

The design of solid-state sensors often involves the immobilization of the chemosensor onto a solid support. This can be achieved through various methods, including covalent attachment, physical adsorption, or entrapment within a polymer matrix. The choice of substrate is crucial and can range from glass slides and optical fibers to more complex materials like metal-organic frameworks (MOFs) and nanomaterials. For instance, silica-gel plates have been utilized to fabricate platforms for the visual and rapid identification of metal ions, providing a convenient method for on-site detection. doi.org

Disposable sensors, on the other hand, are typically designed for single-use applications, prioritizing low cost, ease of use, and portability. These are often based on paper, polymer films, or screen-printed electrodes. A notable example is the development of test strips for the detection of cyanide ions using a 3-hydroxy-2-naphthohydrazide (B1221801) derivative. nih.gov The chemosensor was coated onto paper strips, which exhibited a distinct color change from colorless to yellow in the presence of cyanide, allowing for naked-eye detection. nih.gov This approach highlights the potential for creating simple, cost-effective, and user-friendly disposable sensors based on the naphthohydrazide scaffold.

The validation of these sensor platforms involves a rigorous assessment of their analytical performance. Key parameters include selectivity, sensitivity (often determined by the limit of detection, LOD), response time, and stability. For example, a polymeric membrane sensor for nickel ions, which utilized a hydrazone derivative as an ionophore, demonstrated a wide concentration range and a low detection limit. abechem.com The sensor also exhibited a rapid response time of 10 seconds and was operational for over 12 weeks. abechem.com

Detailed research findings on related hydrazone-based sensors provide valuable insights into the potential capabilities of platforms based on this compound. These studies often report comprehensive data on the sensor's performance, as illustrated in the tables below.

Table 1: Performance Characteristics of Hydrazone-Based Ion Sensors
Sensor TypeTarget AnalyteSensing PrincipleLimit of Detection (LOD)Response TimeReference
Polymeric Membrane SensorNi2+Potentiometric5.0 x 10-7 M10 s abechem.com
Fluorescent Chemosensor (QN62)Zn2+/Mg2+FluorescenceNot SpecifiedNot Specified doi.org
Test Strips (IF-2)CN-Colorimetric8.2 μM2 s nih.gov
Fluorescent Chemosensor (BBMP)Cu2+Fluorescence Turn-Off0.16 μMNot Specified rsc.org
Fluorescent Chemosensor (BBMP)Zn2+Ratiometric Turn-On0.1 μMNot Specified rsc.org
Table 2: Research Findings on Disposable Hydrazone-Based Sensor Platforms
PlatformTarget AnalyteKey FindingsReference
Electrochemical DNA and Protein SensorsDNA and Human IgGUtilized hydrazine (B178648) as an electrocatalyst on screen-printed electrodes. Achieved low detection limits of ~30 fM for DNA and ~25 fg/ml for IgG. nih.govresearchgate.net
Paper-Based Test StripsCN-A 3-hydroxy-2-naphthohydrazide derivative (IF-2) was used to create test strips. Showed a selective color change from colorless to yellow for naked-eye detection of cyanide. nih.govrsc.org

The successful development of these related sensor platforms underscores the feasibility of creating similar devices using this compound. The synthetic versatility of the hydrazone linkage allows for fine-tuning of the molecule's electronic and steric properties, which can be leveraged to optimize its performance when integrated into a solid-state or disposable format. Future research in this area will likely focus on the covalent immobilization of this compound onto various substrates and the comprehensive characterization of the resulting sensor devices.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Molecular Orbital Theory Calculations

The electronic properties of a molecule are fundamental to understanding its stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is a workhorse of modern computational chemistry for optimizing molecular geometries and calculating various electronic properties. For 2'-(2-Methylbenzoyl)-2-naphthohydrazide, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be the first step to predict its most stable three-dimensional conformation. mdpi.comresearchgate.netnih.gov

Following geometry optimization, Time-Dependent DFT (TD-DFT) would be employed to simulate the molecule's electronic absorption spectrum (UV-Vis). researchgate.net This analysis helps in understanding the electronic transitions between molecular orbitals, which are responsible for the molecule's interaction with light.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For this compound, a visualization of the HOMO and LUMO would show the distribution of electron density, identifying the probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Hydrazide Derivative

ParameterValue (eV)Description
EHOMO-6.28Energy of the Highest Occupied Molecular Orbital
ELUMO-1.88Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.40 Indicates molecular stability and reactivity
Note: This table is for illustrative purposes only and does not represent actual data for this compound. Data is conceptual based on findings for similar structures. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.netnih.gov It is calculated to predict how a molecule will interact with other charged species. The map uses a color scale to show electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. nih.gov For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding and electrophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, going beyond the simple Lewis structure. wisc.edunih.govmaterialsproject.orgwisc.edu It examines charge transfer interactions (delocalizations) between filled "donor" orbitals and empty "acceptor" orbitals. wisc.edu This analysis quantifies the stability derived from these interactions, known as second-order perturbation energy (E(2)). A higher E(2) value indicates a stronger interaction. For the target compound, NBO analysis would reveal hyperconjugative interactions and delocalization effects involving the lone pairs on oxygen and nitrogen atoms and the pi-systems of the aromatic rings.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. visionpublisher.info It is instrumental in drug discovery for screening potential drug candidates.

Ligand-Protein Interaction Modeling (e.g., DNA gyrase, Bovine Serum Albumin (BSA))

To assess the potential biological activity of this compound, it could be docked against various protein targets.

DNA Gyrase: This enzyme is a validated target for antibacterial drugs. visionpublisher.infonih.govnih.gov Docking studies would predict if the compound could bind to the ATP-binding site of DNA gyrase B, potentially inhibiting its function. The analysis would reveal the binding affinity (in kcal/mol) and the specific amino acid residues involved in hydrogen bonding or hydrophobic interactions. nih.gov

Bovine Serum Albumin (BSA): BSA is a major transport protein in the blood and is often used as a model to study how a compound might be distributed and metabolized in the body. nih.govmdpi.commdpi.combohrium.comnih.gov Docking with BSA would identify the likely binding site (e.g., Site I or Site II) and the nature of the interactions, providing insight into the compound's pharmacokinetic profile. mdpi.combohrium.com

Table 2: Illustrative Molecular Docking Results for a Generic Ligand

Protein TargetBinding SiteBinding Affinity (kcal/mol)Interacting Residues (Example)
DNA Gyrase ATP-binding pocket-9.1Asp73, Gly77, Arg136
Bovine Serum Albumin Subdomain IIA (Site I)-8.5Trp213, Arg217, Lys198
Note: This table is for illustrative purposes only and does not represent actual data for this compound. Binding affinities and residues are examples from studies on other compounds. nih.govnih.gov

Prediction of Binding Affinities and Molecular Recognition Processes

The prediction of binding affinity between a small molecule, such as this compound, and a biological target is a cornerstone of computational drug discovery. This process, often accomplished through molecular docking simulations, aims to forecast the preferred orientation of the ligand when bound to a receptor's active site and to estimate the strength of this interaction, typically expressed as a binding energy or affinity.

Molecular docking studies on analogous hydrazone derivatives have indicated that the hydrazide moiety is crucial for forming key interactions within a receptor's binding pocket. For instance, in studies of 3-hydroxy-2-naphthohydrazide-based hydrazones, the hydrazide and naphthalene-ol groups were identified as vital for binding to essential residues of the α-glucosidase enzyme. nih.gov It is plausible that the hydrazide group in this compound would similarly act as a critical hydrogen bond donor and acceptor.

The binding process involves a series of intermolecular interactions. For a molecule like this compound, these would likely include:

Hydrogen Bonding: The N-H and C=O groups of the hydrazide linker are prime candidates for forming hydrogen bonds with amino acid residues in a protein target.

Hydrophobic Interactions: The aromatic naphthalene (B1677914) and methylbenzoyl rings would be expected to engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The planar naphthalene and benzene (B151609) rings can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. A study on N′-Benzoyl-3-hydroxy-2-naphthohydrazide revealed π-π stacking interactions in its crystal structure. nih.gov

Computational models can predict these interactions and calculate a docking score, which is an estimation of the binding affinity. For example, in a study on benzimidazole-hydrazone derivatives as hCA I and II inhibitors, docking scores ranged from -3.369 to -6.713 kcal/mol. nih.gov While a specific target for this compound is not defined, a similar range of binding energies could be anticipated depending on the receptor.

Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Receptor Binding Site

Interaction TypeMolecular Moiety InvolvedPotential Interacting Residues (Examples)
Hydrogen Bond DonorN-H groups of the hydrazide linkerAsp, Glu, Ser, Thr
Hydrogen Bond AcceptorC=O group of the hydrazide linkerGln, Asn, Arg, His
HydrophobicNaphthalene ring, methyl-substituted benzene ringAla, Val, Leu, Ile, Met
π-π StackingNaphthalene ring, benzene ringPhe, Tyr, Trp

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their function.

For hydrazide and hydrazone derivatives, QSAR studies have been successfully employed to elucidate the key molecular descriptors influencing their biological activities. innovareacademics.innih.gov A QSAR study on undec-10-enehydrazide derivatives, for instance, revealed the importance of the Randic topology parameter (a descriptor of molecular branching) in describing their antimicrobial activity. innovareacademics.in Other studies on hydrazones have shown that parameters related to lipophilicity, pKa, and atomic charges correlate significantly with their activity. nih.gov

To develop a QSAR model for a series of analogs of this compound, one would first synthesize and test a library of related compounds. Then, various molecular descriptors would be calculated for each compound. These descriptors fall into several categories:

Topological Descriptors: Describe the atomic connectivity in the molecule (e.g., Randic index, Wiener index).

Electronic Descriptors: Relate to the electronic properties of the molecule (e.g., dipole moment, atomic charges, HOMO/LUMO energies).

Steric Descriptors: Describe the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Quantify the lipophilicity of the molecule (e.g., LogP).

Multiple Linear Regression (MLR) is a common technique used to build the QSAR model, resulting in an equation that can be used to predict the activity of new compounds. A hypothetical QSAR model for a series of this compound analogs might take the form:

Predicted Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

A study on quinazolinone derivatives containing hydrazone structures utilized 3D-QSAR to guide the design of new antitumor agents, highlighting the predictive power of these models. rsc.org

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogs

Descriptor ClassSpecific Descriptor ExampleInformation Provided
TopologicalRandic IndexMolecular branching and complexity
ElectronicHOMO EnergyElectron-donating ability
StericMolecular VolumeSize of the molecule, potential for steric hindrance
HydrophobicLogPLipophilicity, ability to cross cell membranes

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds. Methods like Density Functional Theory (DFT) are often used to calculate parameters for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. For this compound, key predicted IR absorption bands would include:

N-H stretching: Typically observed in the range of 3200-3400 cm⁻¹.

C=O stretching (Amide I): Expected around 1640-1680 cm⁻¹.

C=C aromatic stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-N stretching: Found in the 1200-1350 cm⁻¹ range.

Studies on related hydrazide derivatives have used spectroscopic data to confirm their structures, with observed bands aligning with these expected regions. mdpi.comfip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can also be predicted computationally.

¹H NMR: Protons on the naphthalene and benzene rings would be expected in the aromatic region (δ 7.0-8.5 ppm). The N-H protons would likely appear as broad singlets at a higher chemical shift. The methyl group protons would be a sharp singlet around δ 2.5 ppm.

¹³C NMR: The carbonyl carbon would be significantly downfield (δ ~160-170 ppm). The aromatic carbons would appear in the δ 110-150 ppm range. The methyl carbon would be found at a much lower chemical shift.

DFT calculations on N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide have been used to correlate calculated HOMO/LUMO energies with experimental findings. nih.gov Similar calculations for this compound would provide valuable data to compare with experimental spectra.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Range/Value
IRN-H Stretch3200-3400 cm⁻¹
IRC=O Stretch (Amide I)~1650 cm⁻¹
¹H NMRAromatic Protons (C-H)δ 7.0-8.5 ppm
¹H NMRAmide Protons (N-H)δ > 9.0 ppm (broad)
¹H NMRMethyl Protons (CH₃)~δ 2.5 ppm
¹³C NMRCarbonyl Carbon (C=O)~δ 165 ppm
¹³C NMRAromatic Carbonsδ 110-150 ppm
¹³C NMRMethyl Carbon~δ 20 ppm

Emerging Research Directions and Future Perspectives for 2 2 Methylbenzoyl 2 Naphthohydrazide

Rational Design Principles for Enhanced Functionality

The development of new derivatives of 2'-(2-Methylbenzoyl)-2-naphthohydrazide with superior properties is increasingly guided by rational design principles. This approach moves beyond traditional trial-and-error synthesis, employing a deep understanding of structure-property relationships to create molecules with specific, predetermined functionalities.

A cornerstone of this rational design approach is the comprehensive analysis of structure-activity relationships (SAR). By systematically modifying the core structure of this compound—for instance, by introducing different substituent groups on the benzoyl or naphthyl rings—researchers can elucidate the chemical features crucial for its biological or material properties. For example, in related hydrazone compounds, the nature and position of substituents have been shown to significantly influence their inhibitory activity against enzymes like laccase. researchgate.net The introduction of electron-withdrawing or electron-donating groups can alter the electronic and steric profile of the molecule, thereby affecting its binding affinity to biological targets or its photophysical properties.

Computational chemistry plays a pivotal role in modern rational design. Techniques such as Density Functional Theory (DFT) and molecular docking are employed to predict the geometric, electronic, and thermodynamic properties of novel derivatives before their synthesis. mdpi.comacs.org DFT calculations can provide insights into the molecular structure and vibrational frequencies, which can be correlated with experimental data from techniques like NMR and IR spectroscopy. mdpi.com Molecular docking simulations, on the other hand, can predict the binding modes and affinities of this compound analogs with specific protein targets, guiding the design of more potent and selective inhibitors. For instance, in silico investigations have been used to identify potential anticancer targets for related aminobenzylnaphthols. rsc.org

Table 1: Key Rational Design Strategies

Design PrincipleDescriptionExamples of Application
Structure-Activity Relationship (SAR) Studies Systematic modification of the chemical structure to identify key functional groups and their impact on activity.Investigating the effect of different substituents on the benzoyl and naphthyl rings to enhance biological efficacy.
Computational Modeling (DFT, Molecular Docking) Use of computer simulations to predict molecular properties and interactions.Predicting binding affinities to target enzymes; understanding electronic properties. mdpi.comacs.org
Isosteric/Bioisosteric Replacement Replacing a functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity.Swapping the 2-methylbenzoyl group with other aromatic or heteroaromatic moieties.

Exploration of Novel Application Areas Beyond Current Scope

While the initial interest in hydrazide derivatives often stems from their established biological activities, emerging research is broadening the application scope of compounds like this compound. This exploration into novel areas is driven by the versatile chemical nature of the hydrazide scaffold.

One of the most promising new frontiers is in the development of agrochemicals . Certain benzohydrazide (B10538) derivatives have demonstrated significant insecticidal and nematicidal activities. mdpi.com For instance, N'-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzo-hydrazide has shown high insecticidal activity against the house fly and rice weevil. mdpi.com This suggests that this compound and its analogs could be investigated as potential lead compounds for new classes of pesticides, which are crucial for global food security. The mode of action for some diacylhydrazine insecticides involves mimicking the molting hormone of insects, leading to lethal premature molting. acs.org

The potential pharmacological activities of this compound are also a subject of growing interest. Research on the broader class of hydrazides and naphthyridine derivatives has revealed a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and antiviral properties. researchgate.netacs.orgresearchgate.netsemanticscholar.org For a closely related compound, 2'-(4-Methylbenzoyl)-2-naphthohydrazide, potential antioxidant, anti-inflammatory, and antimicrobial activities have been noted. acs.org Furthermore, some naphthalimide derivatives, which share the naphthalene (B1677914) core, have been shown to act as topoisomerase II inhibitors, a key mechanism in cancer chemotherapy. rsc.org These findings provide a strong rationale for screening this compound and its derivatives for a range of therapeutic applications.

Table 2: Potential Novel Applications of this compound Derivatives

Application AreaRationale Based on Related CompoundsPotential Advantages
Agrochemicals Insecticidal and nematicidal activity of benzohydrazide derivatives. mdpi.comacs.orgresearchgate.netDevelopment of new pesticides with potentially novel modes of action.
Anticancer Agents Antiproliferative activity of benzenesulphonohydrazide and naphthalimide derivatives. researchgate.netrsc.orgPotential for new therapeutic agents targeting specific cancer cell lines.
Antimicrobial Agents Broad-spectrum antimicrobial activity of hydrazide and naphthyridine derivatives. aimspress.comnih.govAddressing the challenge of growing antibiotic resistance.
Antiviral Agents Antiviral activity reported for naphthyridine analogs against various viruses. semanticscholar.orgContribution to the development of new antiviral therapies.

Integration with Advanced Materials Science and Nanotechnology

The unique chemical structure of this compound makes it a candidate for integration into advanced materials, opening up applications in materials science and nanotechnology. The hydrazide functional group is particularly useful for forming well-defined polymeric structures and for surface modification of nanomaterials.

In the realm of polymer science , hydrazide derivatives are valuable building blocks. They can be used to synthesize functional polymers through post-polymerization modification. rsc.org For example, poly(acryloyl hydrazide) serves as a versatile scaffold that can be modified with various aldehydes to create polymers with tailored properties for biological applications. researchgate.netrsc.org The hydrazide group can also be used to create hydrazide-linked organic polymers with specific morphologies and porosities, such as hollow structures, which have potential applications in areas like catalysis and separation science. acs.org Furthermore, hydrazide derivatives of polymers like poly(methyl acrylate) have been synthesized and used as adsorbents for the removal of heavy metal ions from industrial wastewater. aimspress.com

The field of nanotechnology offers exciting prospects for this compound. Nanoparticles are increasingly being explored as drug delivery systems to enhance the therapeutic efficacy of various compounds. nih.govnih.govmdpi.comrsc.org By encapsulating or conjugating this compound with biocompatible nanoparticles, it may be possible to improve its solubility, stability, and targeted delivery to specific cells or tissues, thereby enhancing its potential therapeutic effects while minimizing side effects. Moreover, a carbazole–naphthoyl hydrazone conjugate has been shown to act as a stimuli-responsive smart material, exhibiting mechanofluorochromism and aggregation-induced emission, with applications in the detection of volatile organic compounds and for bioimaging. rsc.org This highlights the potential for designing "smart" materials based on the this compound scaffold.

Advanced Computational Approaches and Machine Learning in Compound Design

The design and discovery of new molecules with desired properties is being revolutionized by the integration of advanced computational approaches, including machine learning (ML). These methods can significantly accelerate the research and development process for compounds like this compound.

As previously mentioned, computational techniques like DFT and molecular docking are already instrumental in the rational design process. mdpi.comacs.org These physics-based models provide detailed insights at the atomic level. Building upon this, Quantitative Structure-Activity Relationship (QSAR) models are being developed for various classes of bioactive compounds. QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. For some diacylhydrazine and acylhydrazone derivatives with insecticidal activity, QSAR studies have been conducted to understand the structural requirements for their efficacy. researchgate.net Such models could be developed for this compound analogs to predict their activity before synthesis, thereby prioritizing the most promising candidates.

More recently, machine learning algorithms are being applied to large chemical datasets to learn complex patterns and make predictions about the properties of new, unseen molecules. These ML models can be trained to predict a wide range of properties, including bioactivity, toxicity, and physicochemical characteristics. While specific ML studies on this compound are yet to be widely published, the general approach is highly applicable. For instance, an ML model could be trained on a dataset of known hydrazide compounds with their corresponding biological activities to predict the potential of novel this compound derivatives as, for example, anticancer or antimicrobial agents. This in silico screening can dramatically reduce the time and cost associated with experimental screening of large compound libraries.

The future of designing novel this compound analogs will likely involve a synergistic approach that combines expert chemical knowledge with advanced computational modeling and machine learning. This data-driven approach will enable the rapid identification and optimization of new compounds with enhanced functionality for a wide array of applications.

Q & A

Q. What is the standard synthetic protocol for 2'-(2-Methylbenzoyl)-2-naphthohydrazide, and what critical parameters influence yield?

The compound is synthesized via a condensation reaction between 2-naphthohydrazide and 2-methylbenzoyl chloride under reflux conditions. Key steps include:

  • Reaction Setup : Combine equimolar amounts of 2-naphthohydrazide and 2-methylbenzoyl chloride in a polar aprotic solvent (e.g., glacial acetic acid).
  • Reflux : Heat at 100–110°C for 4–8 hours under reflux to ensure complete acylation .
  • Workup : Quench with ice-cold water to precipitate the product, followed by filtration and recrystallization from methanol to enhance purity .
    Critical Parameters :
  • Solvent choice (acetic acid enhances reactivity of acyl chlorides).
  • Reaction time and temperature (prolonged reflux improves yield but risks decomposition).
  • Purification method (recrystallization solvents impact crystal purity and morphology) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Mass Spectrometry (MS) : Exact mass determination (e.g., 304.1212 Da for C₁₉H₁₆N₂O₂) validates molecular formula consistency .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., aromatic protons from naphthyl and methylbenzoyl groups).
  • X-ray Crystallography : Resolves regiochemistry and confirms spatial arrangement of functional groups, as demonstrated for analogous hydrazide derivatives .
  • FT-IR : Confirms N–H (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches characteristic of hydrazide bonds .

Q. What are the common derivatives of 2-naphthohydrazide explored in pharmacological research, and how are they synthesized?

Derivatives often include substitutions on the benzoyl or naphthyl groups. Examples:

  • Halogenated Analogues : Replace 2-methylbenzoyl with 3-bromobenzoyl (synthesized via bromobenzoyl chloride condensation) .
  • Schiff Base Derivatives : React hydrazide with aldehydes (e.g., thiophene-2-carbaldehyde) to form hydrazones for metal coordination studies .
  • Triazinone Derivatives : Condense with oxazolones under acidic conditions to generate heterocyclic systems with potential bioactivity .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data between theoretical predictions and experimental results for this compound?

  • Regioisomer Discrimination : Use 2D NMR (e.g., NOESY or HSQC) to differentiate naphthyl proton environments. For example, coupling patterns in COSY can distinguish between 2'- and 3'-substituted isomers.
  • X-ray Validation : Resolve ambiguities by comparing experimental NMR shifts with those predicted from crystal structures of related compounds .
  • Dynamic Effects : Assess temperature-dependent NMR to rule out conformational exchange broadening signals .

Q. What strategies optimize the recrystallization of this compound to achieve high purity?

  • Solvent Screening : Test solvents like methanol, ethanol, or acetonitrile for solubility gradients. Methanol is effective for removing unreacted starting materials .
  • Gradient Cooling : Slowly reduce temperature during recrystallization to promote large crystal formation and trap impurities in the mother liquor.
  • Charcoal Treatment : Add activated charcoal to adsorb colored impurities during hot filtration .

Q. In designing bioactivity studies, what in vitro assays are appropriate for evaluating the anti-inflammatory potential of this compound?

  • Cyclooxygenase (COX) Inhibition : Measure IC₅₀ values against COX-1/COX-2 enzymes via fluorometric or colorimetric assays.
  • Cytokine Profiling : Use ELISA to quantify TNF-α, IL-6, and IL-1β levels in LPS-stimulated macrophages.
  • NF-κB Pathway Analysis : Employ luciferase reporter assays in HEK293 cells to assess inhibition of inflammatory signaling .
    Note : Structural analogs of hydrazides have shown anti-inflammatory activity, suggesting similar mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.